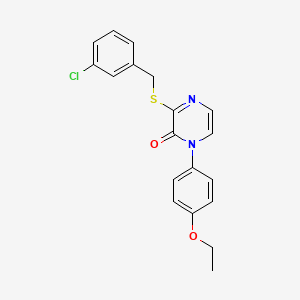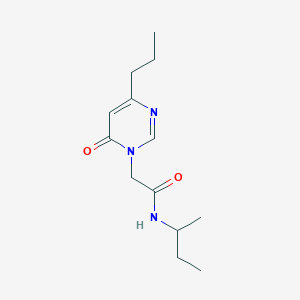
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one , also known by its chemical formula C₁₈H₁₄ClN₃OS , is a heterocyclic compound. Its structure combines a pyrazinone core with an ethoxyphenyl group and a chlorobenzylthio substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, such as condensation reactions between chlorobenzylthiol and 4-ethoxyphenylhydrazine, followed by cyclization to form the pyrazinone ring. The choice of reagents and conditions significantly influences the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one reveals the following key features:
- A pyrazinone ring system, which imparts rigidity and contributes to its biological activity.
- The chlorobenzylthio group attached to one of the nitrogen atoms, influencing the compound’s reactivity and binding interactions.
- The ethoxyphenyl moiety, which may play a role in solubility and receptor interactions.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Substitution reactions : The chlorobenzylthio group may undergo nucleophilic substitution reactions.
- Oxidation/reduction reactions : The ethoxyphenyl group could be oxidized or reduced under appropriate conditions.
- Ring-opening reactions : The pyrazinone ring may open under specific circumstances.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts within a specific temperature range.
- Solubility : It may exhibit solubility in certain organic solvents.
- Stability : Stability under different conditions (light, temperature, humidity) is crucial for its practical use.
Safety And Hazards
- Toxicity : Researchers must assess the compound’s toxicity profile, including acute and chronic effects.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment during production and use.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationships : Explore modifications to enhance efficacy and reduce toxicity.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluate its therapeutic potential in relevant disease models.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRPZFNBSXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619471.png)

![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)

![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)